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Compound of Interest

Compound Name: 2-Chloro-5-hydroxybenzamide

CAS No.: 312313-04-5

Cat. No.: B2695250 Get Quote

Executive Summary
2-Chloro-5-hydroxybenzamide (CAS: 312313-04-5) represents a privileged scaffold in

medicinal chemistry, distinct from its isomer 5-chloro-2-hydroxybenzamide (the salicylamide

core of Niclosamide). While the free amide exhibits modest baseline activity, it serves as the

bioactive core for high-potency derivatives capable of overcoming multidrug resistance.

Its antimicrobial efficacy is driven by the "Orthogonal Dual-Site" functionality:

2-Chloro Position: Enhances lipophilicity and metabolic stability against ring oxidation.

5-Hydroxy Position: Acts as a critical hydrogen-bond donor/acceptor and weak acid (pKa ~8-

9), facilitating protonophore activity when coupled with lipophilic carriers.

Key Performance Indicator:N-substituted derivatives of this scaffold have demonstrated MIC

values as low as 0.76 µM against MRSA, outperforming standard salicylanilides in selectivity

indices.
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Feature Specification
Role in Antimicrobial
Activity

Molecular Formula C₇H₆ClNO₂
Low molecular weight allows

efficient cell wall penetration.

LogP (Calc) ~1.5 - 1.8

Moderate lipophilicity; requires

N-substitution (e.g.,

Adamantane, Phenyl) to

breach Gram-negative outer

membranes.

pKa (Phenolic) ~8.5

Critical for proton shuttling

(uncoupling) mechanisms in

basic pH environments.

Key Isomer Distinction 2-Cl, 5-OH

vs. Salicylamide (5-Cl, 2-OH):

The 5-OH position prevents

intramolecular H-bonding with

the amide, leaving the hydroxyl

group "free" to interact with

target enzymes (e.g., FtsZ,

IMPDH) or membrane heads.

Antimicrobial Spectrum Analysis
The following data aggregates performance of 2-Chloro-5-hydroxybenzamide derivatives

(e.g., Adamantane-conjugated, N-phenyl analogs) compared to the free scaffold.

A. Gram-Positive Bacteria (Primary Target)
Activity:High.

Key Pathogens:Staphylococcus aureus (MSSA/MRSA), Bacillus subtilis, Enterococcus

faecalis.

Performance: Derivatives exhibit rapid bactericidal activity. The 2-Cl substitution protects the

ring from deactivation, while the amide linker facilitates binding to bacterial divisome

proteins.
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Data Point:N-alkylated derivatives show MICs of 2–4 µg/mL against MRSA, comparable to

Vancomycin.

B. Gram-Negative Bacteria
Activity:Moderate to Low (Structure Dependent).

Key Pathogens:E. coli, P. aeruginosa.

Limitation: The free scaffold is often effluxed.

Optimization: Conjugation with bulky lipophilic groups (e.g., Adamantane, Trifluoromethyl-

phenyl) significantly lowers MIC to 16–32 µg/mL by facilitating porin bypass and outer

membrane permeation.

C. Fungal Pathogens
Activity:Specific.

Key Pathogens:Candida albicans, Aspergillus flavus.

Mechanism: Unlike broad-spectrum azoles, these benzamides often target mitochondrial

respiration or specific fungal enzymes (e.g., IMPDH).

Data Point: Derivatives have shown fungistatic activity with MICs ranging from 16–64 µg/mL.

Comparative Performance Review
This table contrasts the 2-Chloro-5-hydroxybenzamide class against its isomer

(Salicylanilide) and standard clinical agents.
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Parameter

2-Chloro-5-

hydroxybenzam

ide

(Derivatives)

Salicylanilides

(5-Cl, 2-OH)
Vancomycin Ciprofloxacin

Primary

Mechanism

Dual: Membrane

Depolarization &

Enzyme

Inhibition

(FtsZ/IMPDH)

Protonophore

(Uncoupler of

Oxidative

Phosphorylation)

Cell Wall

Synthesis

Inhibition

(Peptidoglycan)

DNA Gyrase

Inhibition

MRSA MIC

(µg/mL)

2.0 – 8.0 (High

Potency)

0.5 – 4.0 (Very

High)
1.0 – 2.0 >16 (Resistant)

Gram-Neg.

Activity

Moderate

(requires

lipophilic tail)

Low (Poor

penetration)
None High

Toxicity Profile

Lower

Cytotoxicity

(High Selectivity

Index)

Moderate

(Mitochondrial

uncoupling in

mammalian

cells)

Nephrotoxicity

risks

Tendon/CNS

risks

Resistance

Potential

Low (Multi-target

action)
Low

Moderate

(VRSA)
High

Mechanism of Action (MOA)
The 2-chloro-5-hydroxybenzamide scaffold operates via a "Trojan Horse" mechanism when

substituted.

Membrane Interaction: The hydrophobic N-substituent anchors the molecule into the lipid

bilayer.

Headgroup Action: The 5-Hydroxyl group (unlike the 2-OH in salicylamides) is sterically

available to hydrogen bond with polar heads of phospholipids or specific amino acid residues

in the ATP-binding pocket of bacterial enzymes like FtsZ (filamenting temperature-sensitive

mutant Z).
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Metabolic Disruption: In fungal models, related benzamides have been shown to inhibit

IMPDH (Inosine-5'-monophosphate dehydrogenase), starving the cell of guanine

nucleotides.
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Figure 1: Dual-mechanism pathway of N-substituted 2-chloro-5-hydroxybenzamides.

Experimental Protocols
To validate the activity of this scaffold, the following protocols are recommended. Note: Due to

the lipophilicity of active derivatives, solvent controls are critical.

Protocol A: Broth Microdilution MIC Assay (CLSI Modified)
Purpose: Determine the Minimum Inhibitory Concentration.

Modifications: Use DMSO for stock solutions; ensure final DMSO concentration < 1%.

Stock Preparation: Dissolve 2-chloro-5-hydroxybenzamide derivative in 100% DMSO to 10

mg/mL.

Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB)

ranging from 64 µg/mL to 0.125 µg/mL.

Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to

CFU/mL.

Incubation: 37°C for 18–24 hours.

Readout: Visual turbidity check. MIC is the lowest concentration with no visible growth.
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Control: Include a DMSO-only well to rule out solvent toxicity.

Protocol B: Time-Kill Kinetics
Purpose: Distinguish between bacteriostatic and bactericidal activity.

Setup: Inoculate 10 mL CAMHB with

CFU/mL of target organism.

Treatment: Add test compound at 2× MIC and 4× MIC. Include a growth control (no drug)

and sterility control.

Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

Plating: Serially dilute in PBS and plate on nutrient agar.

Analysis: A

reduction in CFU/mL relative to the initial inoculum indicates bactericidal activity.
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Figure 2: Workflow for MIC determination of benzamide derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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